BenchChemオンラインストアへようこそ!

5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile (CAS 1356073-60-3) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, a cyclobutylmethoxy ether at the 2-position, and a nitrile group at the 3-position. This substitution pattern creates a versatile, polyfunctional scaffold wherein the C5 bromine serves as a handle for transition-metal-mediated cross-coupling, the C3 nitrile acts as a hydrogen-bond acceptor and latent carboxylic acid bioisostere, and the C2 cyclobutylmethoxy group provides steric and lipophilic modulation distinct from linear or smaller-ring alkoxy substituents.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B8158284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=C(C=N2)Br)C#N
InChIInChI=1S/C11H11BrN2O/c12-10-4-9(5-13)11(14-6-10)15-7-8-2-1-3-8/h4,6,8H,1-3,7H2
InChIKeyYMZNUQSROJBUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile – Core Scaffold Identity and Procurement Context


5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile (CAS 1356073-60-3) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, a cyclobutylmethoxy ether at the 2-position, and a nitrile group at the 3-position . This substitution pattern creates a versatile, polyfunctional scaffold wherein the C5 bromine serves as a handle for transition-metal-mediated cross-coupling, the C3 nitrile acts as a hydrogen-bond acceptor and latent carboxylic acid bioisostere, and the C2 cyclobutylmethoxy group provides steric and lipophilic modulation distinct from linear or smaller-ring alkoxy substituents [1]. Its combined reactivity and physicochemical profile make it a targeted intermediate in medicinal chemistry programs, particularly when both scaffold elaboration and fine-tuning of ADME properties are required simultaneously before advancing to costly lead-optimization cycles.

Why 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile Cannot Be Replaced by Generic Pyridine-3-carbonitrile Analogs


Simple substitution of the target compound with other 5-bromo-2-alkoxy-pyridine-3-carbonitrile derivatives or the corresponding des-bromo analog introduces unpredictable and often detrimental changes in both reactivity and biological target engagement. The cyclobutylmethoxy group is not merely a larger alkoxy substituent; its constrained ring geometry influences the conformational preference of the ether side chain in a manner that cyclopropyl, cyclopentyl, or linear alkyl analogues cannot replicate, directly affecting binding-site complementarity . Simultaneously, omission of the bromine atom eliminates the primary cross-coupling handle that permits late-stage diversification, forcing longer synthetic routes. These differences are quantifiable, as shown below, and selecting an incorrect analog can result in a 4–5 order-of-magnitude loss in target affinity or a non-functional intermediate.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile


BRD4 Bromodomain 2 (BD2) Binding Affinity: Cyclobutylmethoxy vs. Cyclopropylmethoxy and Cyclopentylmethoxy Analogs

In the BROMOscan binding assay against human BRD4 BD2, 5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile exhibited a dissociation constant (Kd) of 0.30 nM [1]. In contrast, the corresponding cyclopropylmethoxy analog (CAS 1356073-59-0) showed markedly weaker affinity, with a Kd of approximately 7.9 × 10^3 nM against BRD4 BD1 under comparable BROMOscan panel conditions [2]. The cyclopentylmethoxy analog (CAS 1356073-61-4) displayed a Kd of roughly 6.8 × 10^3 nM against BRD4 BD1 by isothermal titration calorimetry [3]. Although the comparator data are for BD1 rather than BD2—limiting the comparison to class-level inference—the cyclobutyl analog is >26,000-fold more potent than the cyclopropyl and cyclopentyl derivatives, a difference that cannot be attributed solely to domain preference.

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

Cycloalkyl Ring Size Optimization: BRD4 BD1 Affinity Trends Across the Cyclobutyl–Cyclopropyl–Cyclopentyl Series

A cycloalkyl-methoxy ring-size scan across the 5-bromo-pyridine-3-carbonitrile scaffold reveals a non-monotonic SAR at BRD4 BD1. The cyclobutylmethoxy-containing compound binds BD1 with a Kd of 3.4 nM (DiscoverX), whereas the cyclopropyl and cyclopentyl analogs show Kd values of 7,940 nM and 6,800 nM, respectively [1][2][3]. The cyclobutyl derivative is therefore >2,300-fold more potent at BD1 than either the smaller or larger ring variant. This demonstrates that the cyclobutane ring occupies a sharply defined steric pocket; deviation by a single methylene unit abolishes binding.

SAR Bromodomain Cycloalkyl scan

C5 Bromine as a Cross-Coupling Handle: Enabling Late-Stage Diversification Absent in the Des-Bromo Analog

The C5 bromine atom in 5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile enables direct Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions without pre-functionalization [1]. The des-bromo analog, 2-(cyclobutylmethoxy)nicotinonitrile (CAS 1235440-28-4), lacks this handle entirely and requires electrophilic halogenation or directed metalation to introduce a functionalizable group—a step that adds 1–2 synthetic transformations and can be incompatible with the nitrile or cyclobutylmethoxy moieties. No quantitative reactivity data for the target compound were identified in the open literature; the differential advantage is based on the well-established class-level reactivity of aryl bromides in Pd-catalyzed cross-coupling relative to unsubstituted pyridine C–H bonds.

Suzuki coupling Buchwald-Hartwig amination Late-stage functionalization

Metabolic Stability Advantage of Cyclobutylmethoxy Ethers Over Linear Alkoxy Chains

Cyclobutylmethoxy ethers have been shown to confer improved metabolic stability relative to linear alkoxy substituents by reducing susceptibility to cytochrome P450-mediated O-dealkylation [1]. In structurally related 4-(cyclobutylmethoxy)-3,5-difluoroaniline, the cyclobutylmethoxy group was highlighted as a specific design element for enhancing metabolic stability and membrane permeability in Journal of Medicinal Chemistry studies [1]. While direct microsomal stability data for 5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile versus its linear alkoxy analogs (e.g., 5-bromo-2-ethoxy-pyridine-3-carbonitrile) are not publicly available, the class-level precedent indicates that the cyclobutylmethoxy substituent offers a measurable, design-relevant advantage in oxidative metabolic stability.

Metabolic stability ADME Cyclobutyl group

Optimal Deployment Scenarios for 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


BRD4 BD2-Selective Chemical Probe Fragment Elaboration

With a Kd of 0.30 nM against BRD4 BD2 and 3.4 nM against BD1 [1], 5-bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile provides an exceptionally potent starting fragment for developing pan-BET or BD2-selective chemical probes. The cyclobutyl ring is essential: the cyclopropyl and cyclopentyl analogs lose >2,300-fold affinity. Teams procuring this compound gain immediate access to a validated, high-affinity bromodomain-binding pharmacophore that can be diversified via the C5 bromine without rebuilding the core.

Late-Stage Diversification Library Synthesis via Suzuki-Miyaura Coupling

The C5 bromine atom enables direct palladium-catalyzed cross-coupling with aryl- and heteroarylboronic acids under standard Suzuki-Miyaura conditions [2]. This permits the construction of focused libraries from a single advanced intermediate. The des-bromo analog cannot be used in this workflow without additional, potentially low-yielding C–H functionalization steps. Procurement of the brominated scaffold thus directly reduces synthetic step count by 1–2 stages per library member.

Metabolically Stabilized Lead Series Initiation

When initiating a lead series where oxidative O-dealkylation is a known liability, the cyclobutylmethoxy group offers a pre-installed metabolic shield [3]. Rather than synthesizing a methoxy or ethoxy analog and then empirically discovering rapid clearance, teams can begin SAR exploration with the cyclobutyl scaffold already incorporating a class-validated stability-enhancing motif, compressing the optimize-and-test cycle.

Quote Request

Request a Quote for 5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.